Hydroxymethylclenbuterol
Description
Contextual Significance in Chemical and Biological Research
The primary significance of Hydroxymethylclenbuterol lies in its role as a biomarker for clenbuterol (B1669167) administration. Clenbuterol is illicitly used as a growth promoter in livestock and as a performance-enhancing substance in sports. chromatographyonline.comvwr.com Consequently, the detection of its metabolites, such as this compound, is a critical component of food safety monitoring and anti-doping programs. tandfonline.comidexlab.com The development of sensitive and specific analytical methods for this compound is therefore a continuous area of research. researchgate.net
Foundational Research Areas Pertaining to this compound
Research on this compound is concentrated in several key areas:
Analytical Chemistry and Method Development: A significant body of research focuses on the development and validation of analytical techniques to detect and quantify this compound in various samples, including animal tissues, urine, and feed. tandfonline.comresearchgate.net These methods are essential for regulatory bodies to enforce bans on the illegal use of clenbuterol.
Metabolism and Pharmacokinetics: Understanding the metabolic pathways of clenbuterol, leading to the formation of this compound and other metabolites, is crucial for interpreting analytical results. nih.gov Studies in this area investigate the biotransformation of clenbuterol in different species.
Reference Material Synthesis and Characterization: The synthesis and characterization of pure this compound are vital for its use as a reference standard in analytical testing. pharmtech.com This ensures the accuracy and reliability of detection methods.
Detailed Research Findings
Analytical Methodologies for Detection
The detection of this compound, often in complex matrices, necessitates highly sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose. researchgate.netmdpi.com
Research has focused on optimizing various aspects of the analytical workflow:
Sample Preparation: Effective sample preparation is critical to remove interfering substances and concentrate the analyte. Techniques such as solid-phase extraction (SPE) are commonly employed to clean up samples before LC-MS/MS analysis. tandfonline.com
Chromatographic Separation: Achieving good chromatographic separation is essential to distinguish this compound from other related compounds.
Mass Spectrometric Detection: Tandem mass spectrometry provides high selectivity and sensitivity for the unambiguous identification and quantification of this compound. Researchers have identified specific precursor and product ion transitions for the molecule, which are used in multiple reaction monitoring (MRM) mode for its detection. nih.gov
Table 2: Example of LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| Precursor Ion (m/z) | 293.1 |
| Product Ion 1 (m/z) | 203.1 |
| Product Ion 2 (m/z) | 275.1 |
| Collision Energy | Optimized for fragmentation |
The values in this table are illustrative and may vary depending on the specific instrumentation and method.
Studies on Clenbuterol Metabolism
The metabolic fate of clenbuterol has been a subject of investigation to better understand the formation and excretion of its metabolites. Studies in rats have identified N-oxidation as a significant metabolic pathway for clenbuterol, leading to the formation of compounds like clenbuterol hydroxylamine (B1172632). nih.gov While this compound is a known metabolite, ongoing research continues to elucidate the complete metabolic profile of clenbuterol in various species. This knowledge is crucial for identifying the most reliable biomarkers for detecting clenbuterol abuse.
Synthesis and Availability as a Research Tool
The availability of high-purity this compound is a prerequisite for its use as a certified reference material in analytical laboratories. Chemical suppliers offer synthesized this compound and its deuterated analogues (e.g., this compound-d6) for use in research and as internal standards in quantitative analysis. vwr.comhoneywell.com The synthesis of these compounds involves multi-step chemical reactions, and their purity is rigorously assessed using various analytical techniques. pharmtech.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O2/c1-12(2,6-17)16-5-10(18)7-3-8(13)11(15)9(14)4-7/h3-4,10,16-18H,5-6,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWURCANZQUYPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959271 | |
| Record name | 2-{[2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38339-18-3 | |
| Record name | Hydroxymethylclenbuterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38339-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydroxymethylclenbuterol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxymethylclenbuterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HYDROXYMETHYLCLENBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909K30YF2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Chemistry and Biosynthetic Pathways of Hydroxymethylclenbuterol
Chemical Synthesis Methodologies and Reaction Pathways
The chemical synthesis of Hydroxymethylclenbuterol would logically follow from the synthesis of its parent compound, Clenbuterol (B1669167).
Development of Novel Synthetic Routes for this compound
The synthesis of Clenbuterol itself typically begins with 4-amino acetophenone. This starting material undergoes chlorination to produce 4-amino-3,5-dichloro acetophenone, which is then brominated. The resulting bromo compound reacts with tertiary-butylamine, followed by reduction with sodium borohydride (B1222165) to yield the Clenbuterol base. chemicalbook.com
A plausible and novel synthetic route to this compound would involve an additional step: the selective hydroxylation of the methyl group on the tert-butylamino moiety of a Clenbuterol precursor or Clenbuterol itself. This could potentially be achieved through various oxidative chemical methods. Given the structure of this compound, another approach could involve using a different starting amine in the synthesis, specifically one that already contains the desired hydroxymethyl group, such as 2-amino-2-methyl-1-propanol, reacting with a suitable electrophilic derivative of the dichlorinated aromatic ring.
The development of novel synthetic routes for related compounds, such as photoswitchable azobenzene (B91143) derivatives of clenbuterol, has been explored, indicating the adaptability of the core clenbuterol synthesis for creating new analogues. nih.gov These strategies often involve multi-step processes starting from precursors like bromoketones, followed by epoxide formation, ring-opening with an appropriate amine, and subsequent functional group manipulations. nih.gov
Optimization of Synthetic Yields and Purity of this compound
Optimizing the yield and purity of this compound would necessitate careful control over reaction conditions at each synthetic step. Key parameters for optimization would include temperature, reaction time, choice of solvents, and the purity of reagents and intermediates.
For the final hydroxylation step, if performed on a Clenbuterol-like intermediate, selectivity would be a major challenge to avoid oxidation at other positions on the molecule. The use of protecting groups might be necessary to achieve the desired regioselectivity.
Purification of the final product would likely involve chromatographic techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), to separate this compound from any unreacted starting materials, by-products, or isomers. dshs-koeln.decore.ac.uk The purity of the resulting compound is crucial, especially for its use as an analytical standard in research and doping control. vlaanderen.be
Hypothetical Biosynthetic Mechanisms and Precursor Analysis of this compound
The biosynthesis of this compound in biological systems is understood as a metabolic process where the parent compound, Clenbuterol, is transformed.
Identification of Putative Biological Precursors to this compound
The primary biological precursor to this compound is Clenbuterol. When Clenbuterol is introduced into a biological system, it undergoes various metabolic transformations, one of which leads to the formation of this compound. inchem.org Therefore, in the context of biosynthesis, Clenbuterol is the direct precursor.
Elucidation of Enzymatic and Non-Enzymatic Transformation Steps in this compound Biosynthesis
The transformation of Clenbuterol to this compound is an enzymatic process. Specifically, it involves the hydroxylation of one of the methyl groups of the tert-butyl moiety. This type of reaction is characteristic of the cytochrome P450 monooxygenase system. nih.gov These enzymes are known to catalyze the oxidation of a wide range of xenobiotics, including drugs and other foreign compounds.
The hypothetical enzymatic transformation would proceed as follows:
Binding: Clenbuterol binds to the active site of a specific cytochrome P450 enzyme within the liver or other tissues.
Oxidation: The enzyme, utilizing molecular oxygen and cofactors like NADPH, catalyzes the insertion of an oxygen atom into a C-H bond of one of the methyl groups on the tert-butyl side chain of Clenbuterol. This results in the formation of a hydroxyl group (-OH), yielding this compound.
This process is a common detoxification pathway, rendering the molecule more water-soluble and easier to excrete from the body.
Genetic and Enzymatic Basis for this compound Biosynthesis
The genetic basis for the biosynthesis of this compound lies in the genes that code for the specific cytochrome P450 enzymes responsible for its formation. The expression and activity of these enzymes can vary between individuals and species, which can affect the rate and extent of Clenbuterol metabolism.
The enzymatic basis is the catalytic activity of the cytochrome P450 enzymes. These heme-containing proteins are a large and diverse group of enzymes, with different isoforms exhibiting varying substrate specificities. nih.govresearchgate.net The specific P450 isoform(s) involved in the hydroxylation of Clenbuterol to this compound have not been definitively identified in the available literature. However, studies on the metabolism of other xenobiotics suggest that members of the CYP2D6 or CYP3A4 subfamilies could be potential candidates.
Metabolism and Biotransformation Research on Hydroxymethylclenbuterol
Oxidative and Conjugative Metabolic Pathways of Hydroxymethylclenbuterol
The metabolic processes for compounds like this compound are generally categorized into Phase I (oxidative) and Phase II (conjugative) reactions. For halogenated β-agonists, these pathways are crucial for detoxification and elimination from the body.
Specific in vitro metabolic studies on this compound are not extensively documented in publicly available scientific literature. However, research on the closely related compound, clenbuterol (B1669167), provides significant insights. In vitro studies using animal liver microsomes are a standard method for elucidating metabolic pathways. For instance, studies on clenbuterol with pig and rat liver microsomes have been instrumental in identifying its primary metabolites. nih.govnih.gov These experimental models suggest that N-oxidation is a significant metabolic route for clenbuterol, a pathway that is likely shared by this compound due to their structural similarities. nih.gov
Direct identification and characterization of this compound metabolites are not widely reported. Extrapolating from research on clenbuterol, the primary metabolites of this compound are likely to be products of N-oxidation. For clenbuterol, the major metabolite identified in in vivo and in vitro studies is clenbuterol hydroxylamine (B1172632), with 4-nitroclenbuterol also being detected. nih.gov It is plausible that this compound undergoes similar transformations, resulting in hydroxylamine and nitro derivatives. The chemical instability of these metabolites can lead to the formation of corresponding nitroso and nitro compounds during analysis. nih.gov
Table 1: Potential Metabolites of this compound Based on Clenbuterol Metabolism
| Parent Compound | Potential Metabolite | Metabolic Reaction |
|---|---|---|
| This compound | This compound Hydroxylamine | N-oxidation |
This table is based on the metabolic pathways of the structurally similar compound, clenbuterol, and represents potential, not confirmed, metabolites of this compound.
Enzymatic Biotransformations of this compound
The enzymatic processes driving the metabolism of this compound are central to understanding its biological activity and duration of effect.
The primary enzyme systems implicated in the metabolism of clenbuterol, and likely this compound, are the flavin monooxygenase (FMO) and cytochrome P450 (CYP450) systems. nih.gov Studies involving thermal inactivation and carbon monoxide complex formation have shown that both enzyme systems are involved in the formation of the hydroxylamine metabolite of clenbuterol. nih.gov These enzyme families are known for their broad substrate specificity and their role in the metabolism of a wide range of xenobiotics.
Table 2: Enzyme Systems Implicated in the Metabolism of Structurally Similar Compounds
| Enzyme System | Metabolic Reaction Catalyzed | Supporting Evidence |
|---|---|---|
| Flavin Monooxygenase (FMO) | N-oxidation | Inactivation studies on clenbuterol metabolism nih.gov |
This table is based on research conducted on clenbuterol and suggests the likely enzymatic pathways for this compound.
Detailed kinetic studies that determine parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the enzymatic reactions involving this compound are not currently available in the scientific literature. Such studies would be essential for a quantitative understanding of its metabolic rate and the factors influencing it.
Non-Enzymatic Degradation Mechanisms of this compound
Beyond enzymatic action, the chemical stability of a compound and its metabolites can influence its fate. The hydroxylamine metabolites of clenbuterol are known to be chemically unstable. nih.gov This instability can lead to spontaneous oxidation and reduction reactions, resulting in the formation of nitroso and nitro derivatives, as well as the parent compound. nih.gov It is reasonable to assume that the metabolites of this compound would exhibit similar non-enzymatic degradation patterns. Additionally, the concept of non-enzymatic hydrolytic degradation is relevant in the context of drug delivery systems, where linker molecules are designed to cleave under physiological conditions. google.com
Chemical Degradation Pathways of this compound
The chemical degradation of a compound refers to its breakdown through chemical reactions, which can occur under various environmental conditions. For this compound, several degradation pathways can be postulated based on its chemical structure and the known degradation patterns of similar pharmaceutical compounds. The principal pathways for the degradation of organic molecules, including pharmaceuticals, are hydrolysis, oxidation, and photolysis.
Hydrolysis: This process involves the reaction of the compound with water, leading to the cleavage of chemical bonds. The this compound molecule contains several functional groups susceptible to hydrolysis, particularly under acidic or basic conditions. The ether and amine linkages could potentially undergo hydrolytic cleavage over time, leading to the formation of smaller, more polar degradation products.
Oxidation: Oxidation involves the loss of electrons from the molecule and can be initiated by exposure to oxygen, heat, light, or trace metals. The aromatic amine group and the secondary alcohol in the this compound structure are susceptible to oxidation. This could result in the formation of N-oxides, hydroxylated derivatives, or cleavage of the molecule.
Photolysis: Many pharmaceutical compounds are sensitive to light, particularly UV radiation. Photolytic degradation involves the absorption of light energy, which can lead to the excitation of electrons and subsequent bond cleavage or rearrangement. The aromatic ring in this compound is a chromophore that can absorb UV light, potentially leading to its degradation.
The following table summarizes the potential chemical degradation pathways for this compound:
Table 1: Potential Chemical Degradation Pathways of this compound
| Degradation Pathway | Description | Potential Products |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. | Smaller polar molecules resulting from the cleavage of ether and amine bonds. |
| Oxidation | Loss of electrons, often involving reaction with oxygen. | N-oxides, hydroxylated derivatives, and cleavage products. |
| Photolysis | Degradation caused by exposure to light, particularly UV radiation. | Various photoproducts resulting from bond cleavage and molecular rearrangement. |
Environmental Fate and Transformation Studies of this compound
The environmental fate of a chemical compound describes its transport, transformation, and accumulation in various environmental compartments such as soil, water, and air. As with its chemical degradation, specific studies on the environmental fate of this compound are scarce. However, predictions can be made based on the known behavior of its parent compound, clenbuterol, and other similar pharmaceutical residues in the environment.
The introduction of this compound into the environment would likely occur through the excretion of the metabolized drug from humans or animals. Its subsequent fate would be determined by a combination of biotic and abiotic processes.
Biotic Degradation: This involves the breakdown of the compound by microorganisms in soil and water. The rate and extent of biodegradation would depend on the microbial population, temperature, pH, and the presence of other nutrients. It is anticipated that the functional groups of this compound would be susceptible to microbial enzymatic action, leading to its gradual breakdown.
Abiotic Degradation: This encompasses non-biological degradation processes such as hydrolysis, photolysis, and oxidation, as discussed in the previous section. In the environment, these processes would be influenced by factors like sunlight intensity, water pH, and the presence of naturally occurring oxidizing agents.
Sorption and Mobility: The extent to which this compound binds to soil and sediment particles (sorption) will influence its mobility in the environment. Compounds with high sorption potential are less likely to leach into groundwater but may persist in the soil. The polarity of the this compound molecule suggests it may have a moderate potential for sorption.
The following table outlines the key aspects of the potential environmental fate of this compound:
Table 2: Potential Environmental Fate of this compound
| Environmental Process | Description | Potential Outcome |
| Biodegradation | Breakdown by microorganisms in soil and water. | Mineralization to carbon dioxide, water, and inorganic compounds, or transformation into other organic molecules. |
| Abiotic Degradation | Chemical breakdown through hydrolysis, photolysis, and oxidation. | Formation of various transformation products in water and soil. |
| Sorption | Binding to soil and sediment particles. | Reduced mobility in the environment and potential for accumulation in soil. |
| Leaching | Movement through the soil profile into groundwater. | Potential for groundwater contamination depending on soil type and sorption characteristics. |
Receptor Interactions and Cellular Signaling Studies of Hydroxymethylclenbuterol
Mechanisms of Beta-Adrenergic Receptor Binding and Activation by Hydroxymethylclenbuterol
This compound, an analog of clenbuterol (B1669167), is understood to exert its effects primarily through interaction with beta-adrenergic receptors (β-ARs), specifically the β2-adrenergic receptor subtype. wikipedia.orgua.esnih.gov These receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes. plos.orgnih.gov The binding of an agonist like this compound to the β2-AR is not a simple lock-and-key mechanism but a dynamic process that involves conformational changes in the receptor.
The β2-adrenergic receptor is a transmembrane protein with seven alpha-helical segments that span the cell membrane. nih.gov The binding of a ligand occurs within a pocket formed by these transmembrane helices. For an agonist to activate the receptor, it must stabilize a specific active conformation of the receptor. This conformational change is then transmitted to the intracellular side of the receptor, initiating a signaling cascade.
Studies on related β2-agonists have revealed the importance of specific amino acid residues within the binding pocket. While direct binding studies on this compound are not extensively detailed in the provided search results, the binding of similar agonists involves interactions with key residues. For instance, the catecholamine headgroup of many agonists forms hydrogen bonds with serine residues on transmembrane helix 5. The ethanolamine (B43304) moiety is also crucial, forming interactions with an aspartate residue on transmembrane helix 3 and an asparagine residue on transmembrane helix 7. plos.org It is plausible that the hydroxymethyl group and other features of this compound's structure engage in unique interactions within this binding pocket, influencing its binding affinity and efficacy.
The activation of the β2-AR by an agonist promotes its interaction with a heterotrimeric G protein on the intracellular side of the membrane, specifically the stimulatory G protein, Gs. nih.govmdpi.com This interaction facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs). frontiersin.org The binding of GTP causes the dissociation of the Gαs subunit from the βγ subunits, both of which can then go on to activate downstream effector molecules. nih.govmdpi.com
Downstream Cellular Signaling Cascade Investigations Initiated by this compound
The activation of the Gs protein by the this compound-bound β2-AR initiates a well-characterized signaling cascade. The dissociated and activated Gαs subunit directly stimulates the enzyme adenylyl cyclase. nih.govmdpi.com Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. mdpi.com
The primary intracellular effector of cAMP is Protein Kinase A (PKA). mdpi.com The elevation in cAMP levels leads to the activation of PKA, which then phosphorylates a variety of downstream target proteins within the cell. The specific proteins phosphorylated by PKA depend on the cell type and the subcellular localization of the signaling components. These phosphorylation events are the molecular switches that ultimately lead to the cellular responses attributed to this compound. For example, in smooth muscle cells, PKA phosphorylation of myosin light-chain kinase leads to muscle relaxation. wikipedia.org
Beyond the canonical Gs-cAMP-PKA pathway, β2-ARs can also signal through other pathways. For instance, the βγ subunits of the G protein can activate other effectors, and the receptor itself can interact with other signaling proteins, such as β-arrestins. nih.govrevespcardiol.org β-arrestin binding can lead to receptor desensitization and internalization, but also initiate G protein-independent signaling cascades. While specific studies on this compound's influence on these alternative pathways are not detailed, it is an active area of research for other β2-agonists.
Research on the parent compound, clenbuterol, has shown that its activation of β2-adrenergic receptors can lead to the upregulation of certain proteins. For example, in some studies, clenbuterol treatment has been associated with an increase in the levels of synapse-associated proteins. nih.gov It is plausible that this compound could initiate similar downstream effects, ultimately influencing protein expression and cellular function.
Structure-Activity Relationship (SAR) Studies for this compound and its Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.orgnih.govresearchgate.net For this compound and its analogs, SAR studies aim to identify the key molecular features that determine their affinity and efficacy at the β2-adrenergic receptor. These studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity. drugdesign.orgresearchgate.net
The Aromatic Ring: Modifications to the substituent groups on the aromatic ring can significantly impact receptor binding and selectivity. The nature and position of these groups influence electronic properties and steric interactions within the receptor's binding pocket.
The Ethanolamine Side Chain: This portion of the molecule is critical for binding to key residues in the β2-AR. Changes to the hydroxyl and amine groups, as well as the stereochemistry of the chiral carbon, can have profound effects on agonist activity.
The N-Substituent: The group attached to the nitrogen atom of the ethanolamine side chain is a major determinant of β2-receptor selectivity and duration of action. Bulky N-substituents are often associated with higher β2-selectivity.
The introduction of the hydroxymethyl group in this compound, as compared to clenbuterol, represents a specific structural modification. The impact of this hydroxyl group on receptor interaction and subsequent signaling would be a primary focus of SAR studies. It could potentially introduce a new hydrogen bonding interaction within the receptor binding site, thereby altering the compound's affinity or efficacy.
Systematic studies involving the synthesis and biological evaluation of a series of analogs with variations at these key positions would provide a more complete picture of the SAR for this compound. rsc.orgnih.gov This knowledge is crucial for the rational design of new compounds with improved therapeutic profiles.
Advanced Analytical Methodologies for Hydroxymethylclenbuterol Detection and Quantification
Chromatographic Separation Techniques for Hydroxymethylclenbuterol
Chromatographic techniques are fundamental to the analysis of this compound, enabling its separation from interfering matrix components prior to detection. The choice of chromatographic method and its specific parameters are critical for achieving optimal resolution, sensitivity, and analytical throughput.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polar compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common approach. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, employing columns with smaller particle sizes (typically sub-2 µm) to achieve higher separation efficiency, faster analysis times, and reduced solvent consumption compared to traditional HPLC.
In the context of β-agonist analysis, including this compound, UHPLC is often the preferred chromatographic technique due to its enhanced sensitivity and speed. For the simultaneous determination of multiple β-agonists, including this compound, in livestock meat, a UHPLC system coupled with tandem mass spectrometry (UHPLC-MS/MS) has been successfully employed. The chromatographic separation in such methods is typically achieved on a reversed-phase column, such as an Acquity UPLC HSS C18 column. The mobile phase often consists of a gradient mixture of an aqueous solution containing an additive like formic acid and an organic solvent such as methanol (B129727) or acetonitrile. The acidic additive aids in the ionization of the analytes for subsequent mass spectrometric detection.
A typical gradient elution for the analysis of a suite of β-agonists, including this compound, might involve a program that starts with a high percentage of the aqueous phase and gradually increases the proportion of the organic phase to elute the analytes based on their polarity.
Table 1: Illustrative UHPLC Gradient for the Analysis of β-Agonists
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Methanol) |
| 0.0 | 0.3 | 95 | 5 |
| 2.0 | 0.3 | 95 | 5 |
| 5.0 | 0.3 | 30 | 70 |
| 9.0 | 0.3 | 40 | 60 |
| 12.0 | 0.3 | 90 | 10 |
| 13.0 | 0.3 | 5 | 95 |
| 16.0 | 0.3 | 5 | 95 |
This is a representative example; actual gradient profiles will vary depending on the specific analytes, column, and instrumentation.
Gas Chromatography (GC) for this compound Analysis
Gas Chromatography (GC) is another powerful separation technique, but its application to polar and non-volatile compounds like this compound necessitates a derivatization step. Derivatization converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis. This process typically involves reacting the polar functional groups (e.g., hydroxyl and amine groups) of the analyte with a derivatizing agent.
For β-agonists in general, silylation is a common derivatization approach, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS derivatives are more volatile and exhibit improved chromatographic behavior on GC columns.
While specific derivatization protocols for this compound are not extensively detailed in readily available literature, the general principles applied to Clenbuterol (B1669167) and other β-agonists would be applicable. The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a nonpolar stationary phase.
Advanced Column Technologies and Stationary Phases in this compound Separations
The continuous evolution of column technology is aimed at improving the separation of challenging analytes like this compound. Given its polar nature, stationary phases that offer enhanced retention and selectivity for polar compounds are of particular interest.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to reversed-phase chromatography for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent. This technique can provide better retention for very polar analytes that are poorly retained in reversed-phase systems.
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple modes of interaction with the analyte. This can lead to unique selectivity and improved separation of complex mixtures.
Superficially Porous Particles (Core-Shell): These particles consist of a solid, impermeable core surrounded by a thin, porous layer of silica (B1680970). This design reduces the diffusion path length for analytes, resulting in higher efficiency and faster separations at lower backpressures compared to fully porous particles of the same size.
Hybrid Organic/Inorganic Silica Particles: These particles incorporate organic moieties into the silica matrix, enhancing their chemical stability, particularly at high pH, and improving peak shape for basic compounds.
The selection of an appropriate advanced column technology depends on the specific requirements of the analysis, including the complexity of the sample matrix and the desired chromatographic performance.
Mass Spectrometry (MS) Applications in this compound Research
Mass Spectrometry (MS) is an indispensable tool for the detection of this compound, providing high sensitivity and structural information that allows for unambiguous identification. When coupled with a chromatographic separation technique, it forms a powerful analytical platform.
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound
The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the confirmatory analysis of this compound. This technique combines the superior separation capabilities of LC (or UHPLC) with the highly sensitive and selective detection of MS/MS.
In a typical LC-MS/MS workflow, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like this compound, typically forming protonated molecules [M+H]⁺ in the positive ion mode.
The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry, a specific precursor ion (in this case, the protonated this compound) is selected and subjected to collision-induced dissociation (CID), causing it to fragment into characteristic product ions. The detection of these specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the analyte, even at trace levels in complex matrices.
For this compound, the protonated molecule [M+H]⁺ has a theoretical m/z of approximately 293.08. While specific MRM transitions are often optimized in individual laboratories, common fragmentation pathways for β-agonists involve the cleavage of the side chain.
Table 2: Theoretical and Potential Mass Spectrometric Data for this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Potential Product Ions (m/z) |
| This compound | ~293.08 | 275, 203, 167 |
The product ions listed are based on publicly available mass spectral data and common fragmentation patterns of related compounds. The specific transitions and their relative intensities used for quantification and confirmation would be determined and validated as part of the method development process.
The combination of chromatographic retention time and the presence of multiple, specific MRM transitions provides a robust and reliable method for the unequivocal identification and accurate quantification of this compound.
Tandem Mass Spectrometry (MS/MS) in this compound Quantification and Identification
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of this compound. In MS/MS, the precursor ion, which is the protonated molecule of this compound ([M+H]⁺), is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process provides a unique fragmentation pattern that serves as a molecular fingerprint for the compound.
The fragmentation of the this compound precursor ion with a precursor m/z of 293.0818 yields several characteristic product ions. The most abundant product ions are observed at m/z 275, 203, and 167. These fragments correspond to specific neutral losses from the precursor ion, providing structural information and enhancing the specificity of detection. The fragmentation pattern is instrumental in distinguishing this compound from its parent compound, Clenbuterol, and other related substances.
| Precursor Ion (m/z) | Product Ion (m/z) | Relative Abundance |
|---|---|---|
| 293.0818 | 275 | High |
| 293.0818 | 203 | High |
| 293.0818 | 167 | Medium |
Triple Quadrupole Mass Spectrometry (QqQ MS) in this compound Analysis
Triple quadrupole mass spectrometry (QqQ MS) is the gold standard for the quantification of trace levels of compounds like this compound in complex matrices. wikipedia.org This technique operates in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This highly selective detection method minimizes background interference and enhances the signal-to-noise ratio, enabling low limits of detection and quantification. bruker.com
For the analysis of this compound, specific MRM transitions would be selected based on its fragmentation pattern. While the parent compound Clenbuterol has well-established transitions (e.g., m/z 277.1 → 203.0 and m/z 277.1 → 259.1), the transitions for this compound would involve its protonated molecule at m/z 293.1. Based on its known fragmentation, suitable MRM transitions for quantification and confirmation would be m/z 293.1 → 275.1 and m/z 293.1 → 203.0. The ratio of the intensities of these transitions provides an additional layer of confirmation for the identity of the compound.
High-Resolution Accurate Mass (HRAM) Spectrometry for this compound Studies
High-resolution accurate mass (HRAM) spectrometry, often performed using Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements, typically with errors in the low parts-per-million (ppm) range. thermofisher.comazolifesciences.com This capability allows for the determination of the elemental composition of an unknown compound and provides a high degree of confidence in its identification.
For this compound (C₁₂H₁₈Cl₂N₂O₂), the theoretical monoisotopic mass of the neutral molecule is 292.0745 Da. The protonated molecule ([M+H]⁺) would have a theoretical exact mass of 293.0818 Da. HRAM instrumentation can measure the mass of this ion with high precision, allowing for its differentiation from other co-eluting compounds with the same nominal mass but different elemental compositions. A mass resolution of 40,000 has been noted as a prerequisite for the accurate integration of drug-related chromatographic peaks in complex matrices like urine. nih.govconsensus.app
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. nih.govnih.gov However, due to the polar nature and low volatility of this compound, a derivatization step is necessary prior to GC analysis. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.net
Common derivatization reagents for compounds containing hydroxyl and amine groups, such as this compound, include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents replace the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (TMS) groups, resulting in a more volatile derivative suitable for GC analysis.
The derivatized this compound will produce a characteristic mass spectrum upon electron ionization (EI). The fragmentation pattern of the TMS-derivatized molecule will be different from the underivatized compound and will include fragment ions characteristic of the TMS groups (e.g., m/z 73) as well as fragments from the derivatized this compound backbone.
Ionization Techniques for this compound in Mass Spectrometry
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound.
Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. pharmafocuseurope.comlibretexts.org ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for coupling with liquid chromatography (LC) for both qualitative and quantitative analysis.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another atmospheric pressure ionization technique that is suitable for less polar compounds than ESI. pharmafocuseurope.com It can be used for the analysis of this compound, although ESI is generally preferred for its softer ionization characteristics.
Electron Ionization (EI): This is a "hard" ionization technique primarily used in conjunction with GC-MS. libretexts.orguky.edu EI involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation. While this provides detailed structural information, it often results in a weak or absent molecular ion peak, which can make compound identification challenging without a reference spectrum.
Spectroscopic Detection Methods for this compound
Spectroscopic methods offer alternative or complementary approaches for the detection of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for this compound Detection
Fourier Transform Infrared (FT-IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. d-nb.infonih.gov The resulting FT-IR spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. wisdomlib.org
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for its various functional groups. These would include:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
N-H stretching: One or two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine group.
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ from the aliphatic C-H bonds.
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
C-N stretching: A band in the 1000-1350 cm⁻¹ region.
C-O stretching: A band in the 1000-1260 cm⁻¹ region.
C-Cl stretching: A band in the 600-800 cm⁻¹ region.
By comparing the FT-IR spectrum of an unknown sample to a reference spectrum of this compound, its identity can be confirmed.
Chemiluminescence (CL) Detection Coupled with HPLC for this compound
High-Performance Liquid Chromatography (HPLC) coupled with chemiluminescence (CL) detection represents a highly sensitive analytical approach for the determination of trace amounts of β-adrenergic agonists, including clenbuterol and its metabolites like this compound. This methodology leverages the high separation efficiency of HPLC with the exceptional sensitivity of CL detection, which relies on the emission of light from a chemical reaction.
The fundamental principle of this technique involves a post-column reaction where the analyte, after being separated on the HPLC column, is mixed with a chemiluminescent reagent. A common and effective CL system for this purpose is the luminol-based reaction. In an alkaline environment, luminol (B1675438) (5-amino-2,3-dihydro-1,4-phthalazinedione) can be oxidized by various agents, such as hydrogen peroxide or potassium ferricyanide, often in the presence of a catalyst, to produce an excited-state intermediate (3-aminophthalate) that emits light upon relaxation to its ground state. The intensity of this emitted light is directly proportional to the concentration of the analyte that catalyzes or enhances the reaction.
Research has demonstrated that β2-agonists can significantly enhance the CL reaction between luminol and certain oxidizing agents. For instance, a novel HPLC-CL method was developed based on the enhancement effect of clenbuterol, salbutamol, and terbutaline (B1683087) on the CL reaction between luminol and an on-line electrogenerated complex of trivalent copper and periodate (B1199274) ([Cu(HIO6)2]5-). neogen.com This system provides a robust and highly sensitive platform for detection. While specific studies focusing solely on this compound are limited, the structural similarity ensures that the principles and methodologies applied to clenbuterol are directly relevant for its hydroxylated metabolite. The high sensitivity of HPLC-CL allows for detection limits in the range of nanograms per gram (ng/g), making it suitable for residue analysis in complex biological matrices. neogen.com
Immunoassay-Based Analytical Approaches for this compound
Immunoassays are analytical methods that utilize the highly specific binding between an antibody and its corresponding antigen to detect and quantify target molecules. These techniques are widely employed for screening β-agonists like clenbuterol and its metabolites due to their high throughput, sensitivity, and relatively low cost compared to chromatographic methods. The core principle is typically competitive, where the target analyte (e.g., this compound) in a sample competes with a labeled version of the analyte for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the target analyte in the sample.
Enzyme-Linked Immunosorbent Assays (ELISA) for this compound
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique that is a workhorse for screening large numbers of samples for β-agonist residues. In a typical competitive ELISA for this compound, microtiter plates are coated with a known amount of a clenbuterol-protein conjugate. The sample containing the target analyte is added to the wells along with a specific primary antibody. This compound in the sample competes with the coated antigen for binding to the antibody. After an incubation period, an enzyme-labeled secondary antibody is added, which binds to the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change. A stronger color signal indicates less this compound in the sample, as more primary antibody was available to bind to the coated antigen.
The specificity of an ELISA is determined by the cross-reactivity of the antibody used. Commercial ELISA kits are available that demonstrate varying degrees of cross-reactivity with clenbuterol and its metabolites. This cross-reactivity is crucial for the detection of this compound. For instance, some commercially available clenbuterol ELISA kits report the cross-reactivity profile of their antibodies, showing specific binding percentages for various related compounds.
| Compound | I-50 in EIA Buffer (ng/mL) | Cross-Reactivity (%) vs. Clenbuterol |
|---|
Data derived from a commercial clenbuterol forensic ELISA kit. The I-50 value represents the concentration of the drug that produces 50% inhibition of the signal. Cross-reactivity is calculated relative to clenbuterol. neogen.com
Another ELISA kit designed for quantitative analysis also reports cross-reactivity with this compound, indicating that these assays can be effectively used for its detection, although the sensitivity might differ from that of the parent compound. goldstandarddiagnostics.com
Immunochromatographic Assays (ICA) for this compound
Immunochromatographic assays (ICA), also known as lateral flow assays or test strips, are rapid, single-use devices ideal for on-site screening and preliminary testing. nih.govqdu.edu.cn These assays operate on the principle of competitive immunoassay on a nitrocellulose membrane.
A typical ICA strip for this compound detection consists of a sample pad, a conjugate pad, a test line (T-line), and a control line (C-line). The conjugate pad contains gold nanoparticles coated with anti-clenbuterol monoclonal antibodies. The T-line is coated with a clenbuterol-protein conjugate. When a liquid sample (e.g., urine) is applied to the sample pad, it flows along the strip by capillary action. If this compound is present, it binds to the antibody-gold nanoparticle conjugates. This complex then flows past the T-line, unable to bind to the immobilized antigen. As a result, the T-line shows a weaker color intensity or no color at all for a positive sample. If the sample is negative, the antibody-gold conjugates bind to the antigen on the T-line, producing a visible colored line. The C-line is designed to bind the antibody-gold conjugates regardless of the analyte's presence, confirming the strip is functioning correctly.
These assays are valued for their speed, typically providing a result within 5-10 minutes, and their simplicity, requiring no specialized equipment. nih.gov The detection limit of these strips for clenbuterol is often in the low parts-per-billion (ppb) or nanogram per milliliter (ng/mL) range, making them suitable for screening purposes in food safety and animal production. nih.govelabscience.com While developed for clenbuterol, the cross-reactivity of the monoclonal antibodies used allows for the detection of its metabolites.
Immunosensors (e.g., electrochemical, optical) for this compound
Immunosensors are advanced analytical devices that couple the specific recognition capabilities of antibodies with a physical transducer to generate a measurable signal. They offer high sensitivity, specificity, and the potential for real-time, label-free detection.
Electrochemical Immunosensors: These sensors measure changes in electrical properties (e.g., current, potential, impedance) resulting from the antigen-antibody binding event. electrochemsci.org A common approach involves immobilizing an antibody or an antigen-conjugate onto an electrode surface. In a competitive format, the presence of this compound in a sample would reduce the amount of enzyme-labeled antibody that binds to the electrode, leading to a decreased electrochemical signal. Various nanomaterials, such as gold nanoparticles, zinc oxide nanoparticles, and graphene, are often used to modify the electrode surface to enhance conductivity, increase the surface area for antibody immobilization, and amplify the signal, thereby lowering the detection limit. electrochemsci.orgiaea.orgnih.gov Research on electrochemical immunosensors for clenbuterol has demonstrated very low detection limits, often reaching picogram per milliliter (pg/mL) levels, showcasing their high sensitivity. researchgate.netnih.gov
Optical Immunosensors: These devices utilize optical phenomena, such as surface plasmon resonance (SPR), fluorescence, or chemiluminescence, to detect the binding event. nih.gov SPR-based immunosensors, for example, measure changes in the refractive index at the surface of a sensor chip where antibodies are immobilized. When this compound binds to the antibodies, it causes a measurable shift in the resonance angle, which is proportional to the analyte's concentration. These sensors are particularly advantageous for their ability to perform real-time and label-free analysis. researchgate.net The development of multi-residue immunosensors capable of detecting several β-agonists simultaneously is an active area of research, further enhancing the utility of this technology. electrochemsci.org
Sample Preparation Strategies for Diverse Matrices in this compound Analysis
Effective sample preparation is a critical step in the analytical workflow for detecting this compound, as it serves to isolate the analyte from complex biological matrices, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of strategy depends on the nature of the matrix (e.g., urine, plasma, animal tissue), the analyte's physicochemical properties, and the sensitivity requirements of the subsequent analytical technique.
Solid-Phase Extraction (SPE) for this compound Isolation
Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the purification and concentration of β-agonists and their metabolites from various biological samples. mdpi.comnih.gov The method relies on the partitioning of the analyte between a liquid sample phase and a solid stationary phase (sorbent). The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.
The selection of the appropriate sorbent is key to a successful SPE protocol. For a compound like this compound, which possesses both hydrophobic (aromatic ring) and hydrophilic/ionizable (amino and hydroxyl groups) functionalities, several types of sorbents can be employed:
Reversed-Phase Sorbents (e.g., C18, C8): These nonpolar sorbents retain analytes from a polar sample matrix (like urine) through hydrophobic interactions. After washing with a weak polar solvent to remove hydrophilic interferences, the analyte is eluted with a stronger, nonpolar organic solvent. nih.gov
Cation-Exchange Sorbents: These sorbents are used to retain basic compounds like β-agonists, which are positively charged at an acidic pH. The sample is loaded under acidic conditions, and after washing, the analyte is eluted by increasing the pH or the ionic strength of the eluting solvent.
Mixed-Mode Sorbents: These advanced sorbents combine both reversed-phase and ion-exchange properties (e.g., mixed-mode cation exchange, MCX). They offer enhanced selectivity by utilizing dual retention mechanisms. For instance, a sample can be loaded under conditions that favor both hydrophobic and ionic interactions, followed by selective washing and elution steps to achieve a very clean extract. dikmatech.com
Recent advancements include the development of online SPE systems coupled directly with liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS). This automated approach minimizes manual sample handling, reduces analysis time, and improves reproducibility. Such methods have been validated for clenbuterol in urine and are noted for their adaptability to its metabolites, providing a longer detection window for exposure. mdpi.comresearchgate.net
| Matrix | SPE Sorbent Type | General Principle | Reference Example |
|---|---|---|---|
| Urine/Serum | Reversed-Phase (PDMS/DVB) | Adsorption based on hydrophobic interactions; analyte desorbed with organic solvent. | SPME-LC-UV for clenbuterol. nih.gov |
| Bovine Liver | Reversed-Phase (C18) with MSPD | Matrix solid-phase dispersion followed by SPE clean-up to remove fats and proteins. | MSPD and SPE for clenbuterol. nih.gov |
| Animal Tissue | Mixed-Mode Cation Exchange (PXC) | Utilizes both hydrophobic and cation exchange mechanisms for high selectivity. | SPE for various β-agonists. dikmatech.com |
| Human/Bovine Urine | Not specified, but for metabolite analysis | General SPE protocol prior to LC-Orbitrap MS for metabolite identification. | Clenbuterol metabolite study. nih.gov |
MSPD: Matrix Solid-Phase Dispersion; SPME: Solid-Phase Microextraction; PDMS/DVB: Polydimethylsiloxane/Divinylbenzene.
Liquid-Liquid Extraction (LLE) for this compound Isolation
Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique used to isolate analytes like this compound from complex biological matrices. wikipedia.orglibretexts.org This method operates on the principle of differential solubility of a compound between two immiscible liquid phases, typically an aqueous solution and an organic solvent. wikipedia.org The choice of solvent is critical and is based on the analyte's physicochemical properties, aiming to maximize the transfer of the target compound from the sample matrix into the organic phase while leaving interfering substances behind. elementlabsolutions.com
In the analysis of related compounds like clenbuterol, LLE is a common step preceding chromatographic analysis. mdpi.com The process involves adjusting the pH of the aqueous sample to optimize the partition coefficient of the analyte, ensuring it is in a neutral, less water-soluble state. An organic solvent is then added, and the mixture is agitated to facilitate the transfer of the analyte into the organic layer. libretexts.org After separation of the two phases, the organic layer containing the analyte is collected, and the solvent is typically evaporated and the residue reconstituted in a suitable solvent for analysis. libretexts.org Back-extraction techniques can be employed for further purification by transferring the analyte back into a fresh aqueous phase at a different pH, enhancing the selectivity of the isolation. elementlabsolutions.com
Enzymatic Deconjugation in this compound Sample Preparation
In biological systems, metabolites like this compound are often present as conjugates, primarily glucuronides or sulfates, which increases their water solubility and facilitates excretion. To analyze the total concentration of the metabolite, a deconjugation step is necessary to cleave these conjugates and liberate the parent molecule. researchgate.net Enzymatic hydrolysis is the preferred method for this process due to its high specificity compared to chemical methods. researchgate.netresearchgate.net
The procedure involves incubating the biological sample (e.g., urine) with enzymes such as β-glucuronidase and arylsulfatase. researchgate.net The effectiveness of this hydrolysis is dependent on several critical factors, including the source and activity of the enzyme, incubation time, temperature, and the pH of the buffer solution. researchgate.netnih.gov For instance, studies on the hydrolysis of conjugated steroid metabolites have optimized conditions to be around 20 hours of incubation at 42°C with a pH of 5.2. nih.gov Enzymes sourced from Helix pomatia are commonly used as they contain both β-glucuronidase and arylsulfatase activity. researchgate.net Optimizing these parameters is essential to ensure complete cleavage of the conjugates, which is a prerequisite for accurate quantification of the total this compound concentration.
Development of Novel Analytical Matrices for this compound Analysis
While the term "novel matrices" can refer to unconventional sample types, in the context of this compound analysis, research has predominantly focused on optimizing methods for established and highly relevant biological matrices. These include urine, plasma, and hair, each offering distinct advantages for detection. mdpi.com Urine is the most common matrix for monitoring exposure due to the high concentration of metabolites. mdpi.comresearchgate.net Plasma or serum provides information about the compound's presence in the bloodstream at the time of sampling. Hair analysis is valuable for determining long-term exposure, as the compound and its metabolites are incorporated into the hair shaft over time. mdpi.com
The "novelty" in this area lies in the advancement of extraction and analytical techniques that allow for detection at increasingly lower concentrations within these conventional matrices. For example, the development of online solid-phase extraction (SPE) coupled with ultra-high performance liquid chromatography–tandem mass spectrometry (SPE–UHPLC–MS/MS) represents a significant methodological advancement for analyzing clenbuterol and its metabolites in urine. mdpi.comresearchgate.net This approach minimizes manual sample handling, reduces analysis time, and improves sensitivity, allowing for reliable detection in complex biological samples. mdpi.com
Method Validation and Performance Metrics in this compound Analytical Research
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. nih.govresearchgate.net For the quantification of this compound, validation ensures the reliability, quality, and consistency of the results. researchgate.net Key performance parameters are assessed according to guidelines from bodies like the International Conference on Harmonisation (ICH). nih.govjuniperpublishers.com
Specificity and Selectivity Assessment for this compound Methods
Specificity and selectivity are crucial validation parameters that define an analytical method's ability to accurately measure the analyte of interest without interference from other components in the sample matrix. loesungsfabrik.deresearchgate.net
Specificity is the ability of the method to produce a response only for the target analyte. loesungsfabrik.de It demonstrates that the method can unequivocally identify this compound in the presence of impurities, degradation products, or related compounds. researchgate.net
Selectivity refers to the method's ability to differentiate and quantify the analyte from other substances that might be present in the sample. researchgate.netresearchgate.net In chromatographic methods, selectivity is demonstrated by the separation of the analyte peak from other peaks in the chromatogram. researchgate.net
For methods analyzing this compound, specificity is confirmed by comparing the analysis of blank matrix samples (e.g., urine from a drug-free source) with spiked samples to ensure no endogenous components interfere with the analyte's signal. chalcogen.ro
Limits of Detection (LOD) and Quantification (LOQ) for this compound
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method at low concentrations. juniperpublishers.comnih.gov
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. nih.gov It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. juniperpublishers.com
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. nih.gov The LOQ is typically established at a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve. juniperpublishers.com
These values are fundamental for methods intended to detect trace amounts of substances. The following table presents LOD and LOQ values from analytical methods developed for the parent compound, clenbuterol, which are indicative of the sensitivity achievable for its metabolites.
LOD and LOQ for Clenbuterol in Biological Matrices
| Matrix | Analytical Method | LOD | LOQ | Source |
|---|---|---|---|---|
| Plasma | GC-MS | 0.5 ng/mL | 1.5 ng/mL | nih.gov |
| Urine | GC-MS | 0.2 ng/µL | 0.7 ng/µL | nih.gov |
| Plasma | HPLC | 0.5 µg/mL | 2.5 µg/mL | chalcogen.ro |
| Urine | SPE–UHPLC–MS/MS | - | 0.1 ng/mL | mdpi.com |
Precision, Accuracy, and Recovery Studies for this compound Analysis
Precision, accuracy, and recovery are core parameters that describe the performance and reliability of a quantitative analytical method. nih.gov
Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.govajpaonline.com It is typically expressed as the relative standard deviation (%RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ajpaonline.com
Accuracy refers to the closeness of the measured value to the true or accepted value. nih.gov It is often evaluated through recovery studies by analyzing samples spiked with a known amount of the analyte. nih.gov
Recovery is the percentage of the true amount of an analyte that is detected by the analytical method. chalcogen.ro It assesses the efficiency of the entire analytical procedure, including sample extraction. nih.gov
Validation studies for clenbuterol demonstrate high levels of precision, accuracy, and recovery, as shown in the tables below. These results are representative of the performance expected for methods developed to quantify its metabolites.
Precision and Accuracy Data for Clenbuterol Analysis in Spiked Plasma
| Parameter | Concentration Level | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Within-Day Accuracy (% Error) | Between-Day Accuracy (% Error) |
|---|---|---|---|---|---|
| R-(-)-clenbuterol | 7.5 µg/mL | 2.88% | 2.31% | -3.06% | -2.26% |
| 25 µg/mL | 2.19% | 3.38% | 0.20% | 0.36% | |
| 40 µg/mL | 1.59% | 3.40% | 0.67% | -2.27% | |
| S-(+)-clenbuterol | 7.5 µg/mL | 2.37% | 2.41% | -4.66% | -6.13% |
| 25 µg/mL | 3.15% | 4.50% | 1.48% | 2.04% | |
| 40 µg/mL | 2.13% | 3.76% | 1.92% | -1.05% | |
| Data adapted from a study on clenbuterol enantiomers. chalcogen.ro |
Recovery Data for Clenbuterol from Biological Matrices
| Matrix | Method | Recovery Range | Source |
|---|---|---|---|
| Urine | GC-MS | 91% - 95% | nih.gov |
| Plasma | GC-MS | 89% - 101% | nih.gov |
| Plasma | HPLC | 93% - 102% | chalcogen.ro |
Structural Elucidation of Hydroxymethylclenbuterol and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydroxymethylclenbuterol Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides unparalleled insight into the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the determination of the molecular skeleton and the relative orientation of its constituent parts.
One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for the initial structural assessment of this compound.
¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. Key information derived includes:
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. For instance, aromatic protons on the dichlorinated aniline ring would appear in the downfield region (typically δ 7.0-8.0 ppm), while protons on the aliphatic side chain and the tert-butyl group would be found in the upfield region.
Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative count of protons in different parts of the molecule.
Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, providing crucial connectivity information. For example, the proton on the hydroxyl-bearing carbon would likely appear as a doublet of doublets due to coupling with the adjacent methylene (B1212753) protons.
¹³C NMR: A carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them. For this compound, one would expect to see signals corresponding to the aromatic carbons, the aliphatic side-chain carbons, and the carbons of the methyl groups.
While specific experimental NMR data for this compound is not widely published, a hypothetical ¹H NMR data table based on its known structure is presented below for illustrative purposes.
| Hypothetical ¹H NMR Data for this compound | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40 | s | 2H | Aromatic C-H |
| 5.10 | dd | 1H | CH-OH |
| 4.90 | br s | 2H | -NH₂ |
| 3.65 | s | 2H | -CH₂-OH |
| 3.00 | m | 2H | -NH-CH₂- |
| 1.25 | s | 6H | -C(CH₃)₂ |
This table is a theoretical representation and actual experimental values may vary.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for establishing the complete bonding network of complex molecules like this compound. nih.govsciex.com These techniques correlate signals from different nuclei based on their interactions through bonds or space.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in a COSY spectrum of this compound would confirm the connectivity within the ethylamino side chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. researchgate.net This is a powerful tool for assigning carbon signals based on their known proton assignments. For this compound, it would link the proton signals of the aromatic ring, the side chain, and the methyl groups to their corresponding carbon atoms. nih.govsciex.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the stereochemistry and conformation of the molecule.
Isotope labeling is a powerful technique used in NMR spectroscopy to simplify complex spectra, enhance sensitivity, and aid in the assignment of signals, particularly for larger biomolecules or when studying metabolic pathways. googleapis.comscbt.comugent.be For a relatively small molecule like this compound, isotope labeling would be most relevant in specific research contexts, such as metabolic studies to trace its formation from clenbuterol (B1669167).
In such studies, clenbuterol could be synthesized with isotopic enrichment at specific positions, for example, with ¹³C or ¹⁵N. googleapis.com When the isotopically labeled clenbuterol is metabolized to this compound, the labeled atoms can be specifically detected by NMR. This allows for the unambiguous identification of the metabolite and provides insights into the metabolic transformation process. Deuterium (B1214612) (²H) labeling can also be employed to simplify ¹H NMR spectra by replacing certain protons with deuterium, which is not observed in standard ¹H NMR. googleapis.comugent.be
Mass Spectrometry (MS) for this compound Structural Information
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.gov
In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated molecule, [M+H]⁺) of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.
The IUPAC name for this compound is 2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol. Based on this structure, key fragmentation pathways can be predicted. A common fragmentation for similar phenylethanolamine compounds is the cleavage of the C-C bond adjacent to the amino group (alpha-cleavage).
Published MS/MS data for this compound shows a precursor ion [M+H]⁺ at m/z 293.0818. The major product ions observed are at m/z 275, 203, and 167. A plausible fragmentation pathway could involve:
Loss of H₂O: The precursor ion at m/z 293 could lose a molecule of water (18 Da) from the two hydroxyl groups, leading to a fragment at m/z 275.
Benzylic Cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the aromatic ring is a characteristic fragmentation for this class of compounds. This would lead to the formation of a stable benzylic cation. The fragment observed at m/z 203 likely corresponds to the cleavage of the C-C bond alpha to the nitrogen on the propanol side, resulting in the loss of the aminomethylpropanol side chain.
| Observed MS/MS Fragments of this compound ([M+H]⁺ = 293.1) | |
| Fragment Ion (m/z) | Plausible Neutral Loss / Structure |
| 275 | Loss of H₂O |
| 203 | Cleavage of the C-C bond alpha to the nitrogen |
| 167 | Further fragmentation of the aromatic portion |
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. researchgate.net The molecular formula of this compound is C₁₂H₁₈Cl₂N₂O₂. researchgate.net
The theoretical monoisotopic mass of the neutral molecule is 292.0745 Da. The protonated molecule, [M+H]⁺, would have a theoretical m/z of 293.0818. By measuring the m/z value to a high degree of accuracy (typically within a few parts per million, ppm), it is possible to confirm the elemental formula, as this specific mass corresponds to a unique combination of C, H, Cl, N, and O atoms. This accurate mass measurement is a crucial step in confirming the identity of this compound in a sample.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical tools that provide distinct yet complementary information about a molecule's structure. nih.gov While specific, peer-reviewed spectral data for this compound is not widely published, its known chemical structure allows for a detailed prediction of its characteristic spectral features based on established principles.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent method for identifying their presence within a molecule. arcjournals.org The IR spectrum provides a unique "fingerprint" of a compound. nih.gov
Based on the structure of this compound, 2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol, several key absorption bands are expected. nih.gov The presence of O-H and N-H bonds will result in strong, broad absorptions in the high-frequency region. The substituted aromatic ring and various C-O, C-N, and C-Cl single bonds will also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹).
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| Alcohols/Phenols | O-H | 3500 - 3200 | Stretch | Strong, Broad |
| Primary Amines | N-H | 3500 - 3300 | Stretch | Medium (doublet) |
| Aromatic C-H | =C-H | 3100 - 3000 | Stretch | Weak to Medium |
| Aliphatic C-H | -C-H | 3000 - 2850 | Stretch | Medium to Strong |
| Aromatic Ring | C=C | 1600 & 1500 | Stretch | Medium, Sharp |
| Amino Group | N-H | 1650 - 1580 | Scissoring | Medium |
| Alcohols | C-O | 1260 - 1050 | Stretch | Strong |
| Amines | C-N | 1340 - 1020 | Stretch | Medium |
| Chloroalkane | C-Cl | 800 - 600 | Stretch | Strong |
This table is generated based on established IR correlation data. vscht.cz
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule, typically involving π-electrons in conjugated systems or non-bonding n-electrons. ijrpr.com The primary chromophore—the part of the molecule responsible for this absorption—in this compound is the 4-amino-3,5-dichlorophenyl group.
Data for the parent compound, Clenbuterol, which shares the same chromophore, shows a maximal absorption peak (λmax) at approximately 244 nm and another around 301.5 nm. researchgate.netnih.gov It is anticipated that this compound would exhibit a very similar UV-Vis spectrum, as the aliphatic side-chain modification is not expected to significantly alter the electronic transitions of the aromatic ring. utoronto.ca
Interactive Data Table: Expected UV-Vis Absorption Data for this compound
| Chromophore | Expected λmax (nm) | Electronic Transition | Solvent |
| 4-amino-3,5-dichlorophenyl | ~244 - 302 | π → π* | Methanol (B129727) or Water |
This table is based on data from the closely related compound Clenbuterol. researchgate.netnih.gov
Integrated Spectroscopic Approaches for Comprehensive Structural Assignment of this compound
While IR and UV-Vis spectroscopy are excellent for identifying functional groups and chromophores, an unambiguous structural assignment requires integrating data from multiple spectroscopic techniques. egyankosh.ac.in Methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide crucial, complementary information regarding molecular weight, fragmentation, and the precise connectivity of atoms. arcjournals.orgnih.gov
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. arcjournals.org For this compound (C₁₂H₁₈Cl₂N₂O₂), high-resolution mass spectrometry would confirm its elemental composition. The protonated molecule [M+H]⁺ would have a measured mass-to-charge ratio (m/z) of approximately 293.0818. nih.gov Tandem MS (MS/MS) involves fragmenting this parent ion and analyzing the resulting daughter ions. This fragmentation pattern helps to piece the structure together.
Interactive Data Table: MS/MS Fragmentation Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| Precursor Ion [M+H]⁺ | 293.0818 | Protonated molecular ion |
| Top Peak Fragment | 203 | Corresponds to a significant fragment, likely related to the aromatic portion |
| 2nd Highest Fragment | 275 | Likely loss of a water molecule (H₂O) from the precursor ion |
| 3rd Highest Fragment | 167 | Another key fragment from the cleavage of the molecule |
Source: PubChem CID 217252. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by mapping out the carbon-hydrogen framework. uba.ar
¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the CH and CH₂ groups in the ethylamino chain, the two non-equivalent methyl groups, the CH₂ of the hydroxymethyl group, and the protons of the NH and OH groups.
¹³C NMR would reveal the number of chemically distinct carbon atoms in the molecule.
2D NMR techniques (like COSY and HMBC) would be used to establish the connectivity between protons and carbons, confirming how the different fragments identified by other methods are pieced together.
By integrating the data—UV-Vis confirming the aromatic system, IR identifying the OH, NH₂, and C-Cl groups, MS providing the molecular formula and fragmentation, and NMR detailing the exact atomic connectivity—a complete and confident structural assignment of this compound can be achieved.
Computational Chemistry in this compound Structural Elucidation
Computational chemistry serves as a powerful adjunct to experimental techniques in structural elucidation. By using quantum mechanics and molecular modeling, researchers can predict molecular properties and spectra, providing a theoretical benchmark against which experimental results can be compared. escholarship.orgmdpi.com
Molecular Modeling and Geometry Optimization
Prediction of Spectroscopic Data
A key application of computational chemistry is the prediction of spectroscopic data for a proposed structure.
IR Spectra: DFT calculations can predict the vibrational frequencies of the molecule. The resulting theoretical IR spectrum can be compared to the experimental spectrum to help assign specific absorption bands to their corresponding molecular vibrations. mdpi.com
NMR Spectra: Computational models can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants for a given structure. This is invaluable for validating a proposed structure, especially for complex molecules where spectral interpretation can be challenging.
By correlating computationally predicted spectra with experimental data, chemists can gain a higher degree of confidence in their structural assignment. This synergy between theoretical calculation and experimental measurement is a cornerstone of modern chemical analysis. escholarship.org
Interactive Data Table: Applications of Computational Chemistry in Structural Elucidation
| Computational Method | Application | Information Gained |
| Geometry Optimization (e.g., DFT) | Predicts the most stable 3D structure | Bond lengths, bond angles, dihedral angles, molecular conformation |
| Frequency Calculations | Predicts theoretical IR and Raman spectra | Vibrational modes corresponding to experimental absorption bands |
| NMR Chemical Shift Prediction | Predicts theoretical ¹H and ¹³C NMR spectra | Helps assign experimental peaks and validate connectivity |
| Electronic Structure Calculation | Predicts UV-Vis transitions | Correlation of electronic structure with observed λmax |
Theoretical and Computational Modeling of Hydroxymethylclenbuterol Dynamics
Molecular Dynamics Simulations and Conformational Analysis of Hydroxymethylclenbuterol
No published studies were found that specifically detail molecular dynamics simulations or conformational analysis of this compound. This type of research is crucial for understanding the flexibility of the molecule and its preferred shapes, which in turn influences its biological activity.
Ligand-Receptor Docking and Interaction Modeling of this compound
There is no available research on the docking of this compound into its putative biological targets, such as the beta-2 adrenergic receptor. Such studies would be necessary to predict the binding affinity and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling Approaches for this compound
Detailed PK/PD modeling for this compound has not been published. This includes a lack of information on the following sub-topics:
No PBPK models for this compound are described in the literature. These models require extensive data on the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are currently unavailable.
There are no population PK/PD studies for this specific compound. Such analyses are used to understand the variability in drug response across a population and require clinical or extensive preclinical data.
While some analytical methods mention the compound, there is no literature on predictive models that correlate its in vitro (laboratory) data with in silico (computational) predictions.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of this compound
No QSAR or QSPR studies focusing specifically on this compound were identified. These studies require a dataset of related compounds with measured biological activities or physicochemical properties to build a predictive model, which does not exist for this particular derivative.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for detecting Hydroxymethylclenbuterol in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound in biological samples. Key parameters include:
- Column : C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) .
- Mobile Phase : Acetonitrile:water (70:30 v/v) with 0.1% formic acid for improved ionization .
- Validation : Follow ICH guidelines for linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>80%) .
- Critical Step : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How can researchers differentiate this compound from its parent compound, Clenbuterol, during structural characterization?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to identify the hydroxymethyl (–CH2OH) moiety. Key distinctions:
- ¹H-NMR : Look for a triplet at δ 3.8–4.2 ppm (hydroxymethyl protons) absent in Clenbuterol .
- LC-MS : Compare molecular ions (this compound: m/z 293.192 vs. Clenbuterol: m/z 277.16) .
- Chiral Analysis : Employ chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers, as stereochemistry impacts pharmacological activity .
Q. What experimental designs are optimal for assessing this compound’s β2-adrenergic receptor binding affinity?
- Methodological Answer :
- In Vitro Assays : Use radioligand displacement studies with [³H]-CGP-12177 in transfected HEK-293 cells expressing human β2 receptors.
- Protocol :
Incubate cells with 10 nM [³H]-CGP-12177 and varying this compound concentrations (1 pM–10 µM).
Measure displacement via scintillation counting; calculate IC50 and Ki values using nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across species?
- Methodological Answer :
- Comparative Metabolomics : Perform liver microsome assays (human vs. rodent) with LC-HRMS to identify species-specific phase I/II metabolites.
- Key Parameters :
- Incubation : 1 mg/mL microsomal protein, NADPH-regenerating system, 37°C for 60 min .
- Data Analysis : Use software (e.g., Compound Discoverer) to annotate hydroxylation, glucuronidation, and sulfation products .
- Validation : Confirm metabolites via synthetic standards and adjust interspecies extrapolation models .
Q. What strategies mitigate interference from matrix effects when quantifying this compound in complex samples (e.g., urine, feed)?
- Methodological Answer :
- Sample Preparation :
Solid-Phase Extraction (SPE) : Use mixed-mode cation-exchange cartridges (e.g., Oasis MCX) for selective retention .
Matrix-Matched Calibration : Prepare standards in analyte-free matrix to normalize recovery variations .
- Instrumental : Apply post-column infusion of analyte to identify ion suppression zones in LC-MS chromatograms .
Q. How do impurity profiles of this compound impact pharmacological safety assessments?
- Methodological Answer :
- Impurity Screening : Use pharmacopeial guidelines (e.g., USP) to quantify known impurities (e.g., 4-amino-3,5-dichlorophenyl derivatives) via HPLC-UV at 254 nm .
- Toxicity Testing :
- In Silico : Predict impurity toxicity using QSAR models (e.g., Derek Nexus).
- In Vitro : Assess cytotoxicity (IC50) in HepG2 cells via MTT assay for impurities exceeding 0.1% w/w .
Data Analysis & Reporting
Q. What statistical approaches are robust for analyzing dose-response data in this compound studies?
- Methodological Answer :
- Four-Parameter Logistic Model : Fit data using equation *Y = Bottom + (Top−Bottom)/(1 + 10^((LogEC50−X)HillSlope)).
- Software : Use R packages (e.g.,
drc) or GraphPad Prism for EC50/IC50 calculations with 95% confidence intervals . - Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer :
- Pharmacokinetic Bridging : Measure bioavailability (AUC0–24h) in rodent models via serial blood sampling.
- Mechanistic Studies : Use knockout mice (e.g., β2-adrenergic receptor null) to isolate target-mediated effects .
- Meta-Analysis : Systematically review literature to identify confounding factors (e.g., metabolic enzyme polymorphisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
